molecular formula C13H9Cl3N4O4S2 B2355626 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide CAS No. 900939-58-4

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide

Cat. No. B2355626
CAS RN: 900939-58-4
M. Wt: 455.71
InChI Key: SIDWBDKOGMXUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide, also known as NITD-008, is a chemical compound with potential therapeutic applications. It is a useful research chemical used in various research applications .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide is complex, with a molecular weight of 455.71. It contains nitrophenyl, trichlorophenyl, sulfonyl, and thiosemicarbazide functional groups .

Scientific Research Applications

Synthesis and Biological Evaluation

Thiosemicarbazides, including 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide, have been studied extensively for their biological applications. A series of novel sulfonylthiosemicarbazides were synthesized and structurally characterized using spectroscopic techniques. These compounds displayed significant cytotoxicity against cancer cell lines, including the human breast cancer cell line MCF7 and prostate cancer cell line PC3, but were non-cytotoxic to the nonmalignant fibroblast L929 cell line. The compounds induced apoptosis in cancer cells via an increase in Bax protein expression and a decrease in Bcl-2 protein expression, signifying the induction of mitochondrial apoptosis. Moreover, they demonstrated strong inhibition of the DPPH radical, indicating antioxidant activity and potential as new anticancer agents (Şenkardeş et al., 2019).

Spectral and X-ray Diffraction Studies

Thiosemicarbazides and their derivatives are recognized for their significance in biological activity and various applications in pharmaceutical and industrial fields. The cyclization of specific thiosemicarbazides resulted in compounds like N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine (NPPOA). The chemical structures of these compounds were determined by IR, mass, and X-ray diffraction studies. The crystal structure revealed the presence of multiple types of hydrogen bonds, indicating a complex molecular interaction and potential for diverse chemical and biological applications (Aparna et al., 2011).

Quantum Mechanical Characterization and Biological Potential

A study focused on the synthesis and quantum mechanical characterization of new 1-(5-nitro-benzimidazole-2′-yl-sulfonyl-acetyl)-4-aryl-thiosemicarbazides with potential tuberculostatic action. The chemical structures were confirmed by spectral analysis, and the compounds were characterized for their quantum-mechanical parameters and potential tuberculostatic action, compared with the reference drug isoniazid. This highlights the therapeutic potential and the complex chemical nature of thiosemicarbazide derivatives (Cheptea et al., 2022).

properties

IUPAC Name

1-(4-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N4O4S2/c14-9-5-11(16)12(6-10(9)15)26(23,24)19-18-13(25)17-7-1-3-8(4-2-7)20(21)22/h1-6,19H,(H2,17,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDWBDKOGMXUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.